N-(3,4-dimethoxybenzyl)-2-phenylbutanamide -

N-(3,4-dimethoxybenzyl)-2-phenylbutanamide

Catalog Number: EVT-4566964
CAS Number:
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4-oxo-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

Compound Description: This compound is a key intermediate in the synthesis of pemetrexed disodium, a drug used in chemotherapy. []

(1)-N-(3,4-Dimethoxybenzyl)-1,10-Phenanthrolinium Bromide

Compound Description: This compound, synthesized from vanillin, exhibits antiplasmodial activity by inhibiting heme polymerization. It demonstrates greater potency than chloroquine in heme polymerization inhibitory activity assays. []

Relevance: Similar to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, this compound features the 3,4-dimethoxybenzyl group attached to a nitrogen atom. This structural similarity suggests potential overlap in their pharmacological profiles or mechanisms of action, despite the distinct core structures. []

5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

Compound Description: This compound serves as an intermediate in drug discovery research. Crystallographic studies reveal that it forms inversion dimers through N—H⋯N hydrogen bonds. []

Relevance: The core structure of this molecule, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, revolves around a pyridine ring substituted with a bromine and an amine, to which the 3,4-dimethoxybenzyl group is attached. This is similar to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, where the same substituent is linked to an amine. This shared structural feature could indicate similar binding affinities or interactions with biological targets. []

(3S,4S)‐3‐Amino‐1‐(3,4‐Dimethoxybenzyl)‐4‐[(R)‐2,2‐Dimethyl‐1,3‐Dioxolan‐4‐yl]‐2‐Azetidinone

Compound Description: This compound is utilized as an intermediate in the synthesis of various organic compounds, particularly in reactions involving annulation, cleavage, cyclization, deprotection, enamine or imine formation, and stereoselective transformations. []

6‐benzyl‐5‐(3,4‐dimethoxybenzyl)‐3‐methyl‐5,6,7,8‐tetrahydro‐3H‐oxazolo[5,4‐g]isoquinolin‐2‐one

Compound Description: This compound is a racemic structural analogue of trimetoquinol, a drug with diverse pharmacological effects. Understanding the stereochemistry of its enantiomers is crucial for correlating their structure with their pharmacological properties. []

Relevance: This compound and N-(3,4-dimethoxybenzyl)-2-phenylbutanamide both possess the 3,4-dimethoxybenzyl group, indicating potential shared synthetic pathways or common precursors. The presence of this group in both compounds, which are investigated in a medicinal chemistry context, suggests its potential importance for bioactivity. []

3,4‐Dimethoxybenzyl Bromide

Compound Description: This compound is a reagent frequently employed to introduce the 3,4-dimethoxybenzyl protecting group in organic synthesis. This protecting group is valuable due to its ability to be selectively cleaved under conditions that facilitate benzylic oxidation. []

Relevance: This compound is a direct precursor to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide and many other related compounds discussed in this section. It provides the 3,4-dimethoxybenzyl moiety, highlighting the significance of this group in constructing diverse chemical structures with potential biological activity. []

N-(2,3-dimethoxybenzyl)-3,4-Dioxy-Methylene-Phenylethylamine

Compound Description: This compound, featuring a Schiff base structure, is used as a model substrate to study the catalytic hydrogenation activity of Pt-based catalysts. []

Relevance: This compound is relevant to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide due to the presence of a dimethoxybenzyl group. While the positions of the methoxy groups differ slightly (2',3' vs. 3,4), this similarity suggests a potential for analogous synthetic strategies or comparable reactivity in certain chemical reactions. []

(Z)-3-(3,4-Dimethoxybenzyl)-1,5-benzothiazepin-4(5H)-one

Compound Description: This compound is a benzothiazepine derivative. Crystallographic analysis reveals that its thiazepine ring adopts a slightly distorted twist-boat conformation. []

Relevance: This compound features a 3,4-dimethoxybenzyl group, which is also present in N-(3,4-dimethoxybenzyl)-2-phenylbutanamide. This shared structural feature might contribute to similar physicochemical properties or interactions with specific biological targets. []

2-[(3,4-Dimethoxybenzyl)(methyl)amino]-2-phenylethanol

Compound Description: This compound is a β-amino alcohol. Unlike its close analog, 2-[(3,4-dimethoxybenzyl)(p-toluenesulfonyl)amino]-2-phenylethanol, its nitrogen atom exhibits sp3 hybridization and adopts a synclinal conformation relative to the hydroxyl group. []

Relevance: This compound highlights the impact of substituent variations on the nitrogen atom within a structure similar to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide. While both compounds contain the 3,4-dimethoxybenzyl group linked to the nitrogen, the additional methyl substituent on the nitrogen in this compound can significantly alter its conformational preferences and subsequent interactions with biological targets compared to the target compound. []

2-[(3,4-Dimethoxybenzyl)(p-toluenesulfonyl)amino]-2-phenylethanol

Compound Description: This compound is a β-amino alcohol. Its nitrogen atom exhibits sp2 hybridization and adopts an antiperiplanar conformation relative to the hydroxyl group. This contrasts with its analogue, 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol, which lacks the p-toluenesulfonyl group. []

7‐(3,4‐Dimethoxybenzyl)‐6‐methyl‐6,7‐dihydrothieno[2,3‐c]pyridin

Compound Description: This compound is a thienopyridine derivative. Its synthesis involves a multi-step process starting from 7-chlorothienopyridine. This compound undergoes disproportionation under acidic conditions, yielding the corresponding iminium salt and a reduced product. Additionally, a minor product resulting from rearrangement is also observed. []

Relevance: Similar to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, this compound features the 3,4-dimethoxybenzyl moiety. This structural similarity suggests a potential for comparable reactivity in certain chemical reactions. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1-piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a cerebral circulation improver with vasospasmolytic properties. It acts as a calmodulin antagonist, potentially explaining its therapeutic effects on cerebral circulation and vasospasm. []

4 - [(3,4-Dimethoxybenzyl) amino] benzoic acid

Compound Description: This compound acts as a ligand, forming complex compounds with rare-earth metal ions like samarium (III), europium (III), terbium (III), gadolinium (III), and dysprosium (III). []

Relevance: Both this compound and N-(3,4-dimethoxybenzyl)-2-phenylbutanamide share the 3,4-dimethoxybenzyl group attached to a nitrogen atom. This common motif may be related to their ability to interact with metal ions or other biological targets. []

N-methyl-laudanosine and N-methyl-noscapine

Compound Description: These compounds are methoxylated 1,2,3,4-tetrahydroisoquinolines that exhibit affinity for apamin-sensitive binding sites, suggesting potential as pharmacological tools or therapeutic leads. []

Relevance: These compounds are mentioned in the context of exploring the structure-activity relationships of methoxylated tetrahydroisoquinoliniums as ligands for apamin-sensitive Ca2+-activated K+ channels. While they do not share the exact 3,4-dimethoxybenzyl moiety present in N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, they offer insights into the effects of methoxy substitutions and structural variations within a similar chemical class. This information could be valuable for understanding the structure-activity relationships and potential biological activities of the target compound and its analogs. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This chiral tetrahydroisoquinoline derivative can be enantiospecifically synthesized using halostachine as a starting material. [] []

Relevance: This compound and N-(3,4-dimethoxybenzyl)-2-phenylbutanamide share a common structural motif: the presence of a dimethoxybenzene ring. In this compound, the dimethoxybenzene ring is directly fused to the tetrahydroisoquinoline core, whereas in N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, it is part of a benzyl substituent attached to the nitrogen atom. This shared feature suggests that the dimethoxybenzene moiety might play a role in their respective biological activities or interactions with biological targets. [] []

3-tert-Butyl-7-(4-methoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

Compound Description: This compound is a tetrahydropyrazolopyridine derivative. It forms centrosymmetric dimers through C–H⋯O hydrogen bonds in its crystal structure. []

Relevance: This compound, although structurally distinct from N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, provides insight into the effects of varying the benzyl substituent. The presence of a single methoxy group on the benzyl ring in this compound, compared to the dimethoxy substitution in the target molecule, offers a point of comparison for evaluating the impact of methoxy groups on the overall structure and potential biological activity. []

3-tert-butyl-7-(2,3-dimethoxybenzyl)-4',4'-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione

Compound Description: This compound is a tetrahydropyrazolopyridine derivative. It forms simple chains via C–H⋯O hydrogen bonds in its crystal structure. []

Relevance: This compound shares the 3,4-dimethoxybenzyl group with N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, suggesting potential similarities in their chemical properties and synthetic pathways. The presence of this group in both compounds, which differ in their core structures, highlights its potential as a pharmacophore or a building block for diverse chemical entities. []

6-amino-2-(3,4-dimethoxybenzylamino)-3-methyl-5-nitrosopyrimidin-4(3H)-one

Compound Description: This compound is a pyrimidinone derivative. Its molecular structure shows a high degree of electronic polarization. []

Relevance: This compound and N-(3,4-dimethoxybenzyl)-2-phenylbutanamide share the 3,4-dimethoxybenzyl group attached to a nitrogen atom. This common structural feature suggests that they might exhibit some similarities in their binding interactions with biological targets or possess comparable physicochemical properties. []

N-cyclohexyl N-(3,4-dimethoxybenzyl) dithiocarbamate

Compound Description: This compound acts as a ligand, forming complexes with transition metals like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). []

Papaverine [1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline]

Compound Description: Papaverine is a well-known pharmaceutical compound with a long history of use as a vasodilator. It has been recently investigated as a potential therapeutic agent for schizophrenia due to its inhibitory activity against phosphodiesterase 10A (PDE10A). [, ]

Relevance: This compound shares the 3,4-dimethoxybenzyl group with N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, suggesting potential similarities in their chemical properties and synthetic pathways. The presence of this group in both compounds, which differ in their core structures, highlights its potential as a pharmacophore or a building block for diverse chemical entities. [, ]

Relevance: Although this compound differs substantially from N-(3,4-dimethoxybenzyl)-2-phenylbutanamide in its structure, it highlights the importance of amides as a chemical class in natural products with potential biological activities. The presence of the amide bond in both compounds, despite their distinct overall structures and origins, underscores the significance of this functional group in medicinal chemistry and drug development. []

3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b)

Compound Description: This compound is designed as a potential anti-Alzheimer's agent based on the structure of the drug donepezil. []

Relevance: This compound, while structurally distinct from N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, provides insight into the effects of varying the benzyl substituent. The presence of a single methoxy group on the benzyl ring in this compound, compared to the dimethoxy substitution in the target molecule, offers a point of comparison for evaluating the impact of methoxy groups on the overall structure and potential biological activity. []

1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)

Compound Description: This compound is designed as a potential anti-Alzheimer's agent based on the structure of the drug donepezil. []

Relevance: This compound and N-(3,4-dimethoxybenzyl)-2-phenylbutanamide share the 3,4-dimethoxybenzyl group, suggesting potential similarities in their chemical properties and synthetic pathways. The presence of this group in both compounds, which differ in their core structures, highlights its potential as a pharmacophore or a building block for diverse chemical entities. []

N-methoxy-2-arylethanesulfonamides

Compound Description: These compounds, featuring a sulfonamide group, serve as reactants in a cyclization reaction mediated by iodoarenes and Oxone® to yield N-methoxy-3,4-dihydro-2,1-benzothiazine-2,2-dioxides. []

Relevance: While structurally dissimilar to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, these compounds provide insights into the reactivity of aryl-substituted sulfonamides. This information can be helpful when considering potential metabolic pathways or synthetic transformations involving the target compound, particularly if it undergoes modifications leading to a sulfonamide group. []

2-amino-5-chloro-3,4-dimethoxybenzyl alcohol

Compound Description: This compound is a potential hapten related to the benzenoid portion of the mycotoxin sporidesmin A. []

5-chloro-6,7-dimethoxy-N-methyl-1H-indol-3-yloxoacetic acid

Compound Description: This compound is a potential hapten related to the indole portion of the mycotoxin sporidesmin A. []

Relevance: This compound, although structurally distinct from N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, shares a common structural motif: the presence of a dimethoxybenzene ring. This shared feature suggests that the dimethoxybenzene moiety might play a role in their respective biological activities or interactions with biological targets. []

3-oxo-N-phenylbutanamides

Compound Description: These compounds are important synthetic intermediates used in the synthesis of various heterocyclic compounds. When treated with manganese(III) acetate, they can undergo dimerization to form 3,3'-biindoline-2,2'-dione derivatives. []

Relevance: This class of compounds emphasizes the significance of the 3-oxobutanamide moiety in organic synthesis. While N-(3,4-dimethoxybenzyl)-2-phenylbutanamide features a phenylbutanamide structure, the presence of the 3-oxo group in these compounds highlights a key structural difference. This difference significantly influences their reactivity and serves as a reminder that subtle changes in chemical structure can profoundly impact a compound's behavior in chemical reactions. []

N,2-disubstituted N-aryl-3-oxobutanamides

Compound Description: These compounds are synthetic intermediates that lead to the formation of 3-acetylindolin-2-ones when reacted with manganese(III) acetate in acetic acid. The 3-acetylindolin-2-ones can be readily converted to substituted 1H-indoles through subsequent chemical transformations. []

Relevance: This class of compounds, like 3-oxo-N-phenylbutanamides, highlights the versatility of the 3-oxobutanamide moiety in organic synthesis, particularly in constructing heterocyclic systems. The ability to introduce diverse substituents (N-aryl and 2-substituents) further expands the potential applications of these compounds in medicinal chemistry. While N-(3,4-dimethoxybenzyl)-2-phenylbutanamide does not possess the 3-oxo group, understanding the reactivity of this related class of compounds can inform potential synthetic strategies or modifications to the target compound aimed at modulating its biological activity. []

2-Deoxyglycosides

Compound Description: These sugar derivatives are synthesized using a thermophilic β-glycosyl hydrolase. They are valuable building blocks in carbohydrate chemistry. []

Relevance: While structurally diverse from N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, the synthesis of 2-deoxyglycosides using 3,4-dimethoxybenzyl alcohol as an acceptor showcases the versatility of this alcohol in glycosylation reactions. This knowledge can be valuable when considering potential modifications or applications of N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, particularly if the introduction of sugar moieties is desired. []

4 = 2-(2-hydroxy-4,5-dimethoxyphenyl)ethanol

Compound Description: This compound is a metabolite of papaverine, produced by specific Nocardia mutants that utilize papaverine as their sole carbon and nitrogen source. []

Relevance: This compound shares the dimethoxybenzene structural motif with N-(3,4-dimethoxybenzyl)-2-phenylbutanamide. Though structurally distinct, its identification as a papaverine metabolite underscores the potential for microbial degradation pathways to modify the 3,4-dimethoxybenzyl group or related structures. []

5 = 3,4-dimethoxyphenylacetic acid

Compound Description: This compound is a metabolite of papaverine, produced by specific Nocardia mutants that utilize papaverine as their sole carbon and nitrogen source. []

Relevance: This compound shares the dimethoxybenzene structural motif with N-(3,4-dimethoxybenzyl)-2-phenylbutanamide. Though structurally distinct, its identification as a papaverine metabolite underscores the potential for microbial degradation pathways to modify the 3,4-dimethoxybenzyl group or related structures. []

6 = 2-hydroxy-4,5-dimethoxyphenylacetic acid

Compound Description: This compound is a metabolite of papaverine, produced by specific Nocardia mutants that utilize papaverine as their sole carbon and nitrogen source. []

Relevance: This compound shares the dimethoxybenzene structural motif with N-(3,4-dimethoxybenzyl)-2-phenylbutanamide. Though structurally distinct, its identification as a papaverine metabolite underscores the potential for microbial degradation pathways to modify the 3,4-dimethoxybenzyl group or related structures. []

10 = 3-(3,4-dimethoxybenzyl)-2-hydroxy-5,6-dimethoxy-1-indenone

Compound Description: This compound is a metabolite of papaverine, produced by specific Nocardia mutants that utilize papaverine as their sole carbon and nitrogen source. []

Relevance: This compound shares the dimethoxybenzene structural motif with N-(3,4-dimethoxybenzyl)-2-phenylbutanamide. Though structurally distinct, its identification as a papaverine metabolite underscores the potential for microbial degradation pathways to modify the 3,4-dimethoxybenzyl group or related structures. []

11 = 4-(3,4-dimethoxybenzyl)-6,7-dimethoxyisocoumarin

Compound Description: This compound is a metabolite of papaverine, produced by specific Nocardia mutants that utilize papaverine as their sole carbon and nitrogen source. []

Relevance: This compound and N-(3,4-dimethoxybenzyl)-2-phenylbutanamide share the 3,4-dimethoxybenzyl group, suggesting potential similarities in their chemical properties and synthetic pathways. The presence of this group in both compounds, which differ in their core structures, highlights its potential as a pharmacophore or a building block for diverse chemical entities. []

2-(3,4-Di-[13C]-methoxyphenyl)-2-isopropyl-5–[2–(3,4-di–[13C]-methoxyphenethyl)methylamino]-valeronitrile

Compound Description: This is a 13C-labeled verapamil compound, which is a calcium channel blocker used to treat high blood pressure and heart rhythm problems. []

Relevance: This compound highlights the importance of isotopic labeling in studying the metabolism and pharmacokinetics of drugs. While structurally similar to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, particularly due to the presence of the dimethoxyphenyl group, the focus here is on the strategic incorporation of 13C isotopes for analytical purposes. []

2,3-dihydro-7,8-dimethoxy-5-(3,4-dimethoxyphenyl)-3-methyl-1H-3-benzazepine

Compound Description: This benzazepine derivative is obtained by treating 1,2,3,4-tetrahydro-1-(α-hydroxy-3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methylisoquinoline (β-hydroxylaudanosine) with toluene-p-sulphonyl chloride and triethylamine. It can also be synthesized through a different route involving the dehydration and cyclization of β-hydroxy-3,4-dimethoxy-N-(3,4-dimethoxyphenethyl)phenethylamine, followed by an Eschweiler–Clarke reaction. []

Relevance: This compound shares the 3,4-dimethoxyphenyl group with N-(3,4-dimethoxybenzyl)-2-phenylbutanamide. While their core structures differ—a benzazepine ring in this compound versus a butanamide moiety in the target—the presence of the 3,4-dimethoxyphenyl group suggests potential overlap in their synthetic pathways or pharmacological profiles, particularly considering their relevance to isoquinoline alkaloids. []

N-4-Methoxybenzyl- and N-3,4-dimethoxybenzyl-aminoacetonitriles

Compound Description: These benzylaminoacetonitrile derivatives undergo a fascinating rearrangement reaction in the presence of concentrated sulfuric acid. This transformation involves O-demethylation, rearrangement, and elimination of ammonia to yield 1-aryl-N-alkylcyclohepta[c]pyrrol-6(2H)-ones. []

Relevance: This example highlights the versatility of benzylaminoacetonitriles as synthetic building blocks and emphasizes the profound impact that seemingly minor structural changes can have on reactivity. While these compounds do not directly share the exact structure of N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, they underscore the reactivity potential of the benzyl group and its susceptibility to transformations under specific reaction conditions. This knowledge can be valuable when exploring synthetic modifications or potential metabolic pathways for the target compound. []

6,7-Dihydro-2-(dimethylamino)-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one

Compound Description: This thienooxazinone derivative acts as an inhibitor of cholesterol esterase (CEase) and exhibits a low susceptibility to CEase-catalyzed degradation. []

Relevance: This compound and N-(3,4-dimethoxybenzyl)-2-phenylbutanamide both fall within the broader category of heterocyclic compounds that are being investigated for their potential biological activities. The study of this compound as a CEase inhibitor highlights the relevance of exploring structurally diverse heterocyclic scaffolds in medicinal chemistry, providing insights that could guide the design and development of novel therapeutic agents. []

7-Benzyl-5,6,7,8-tetrahydro-2-(N-3,4-dimethoxybenzyl-N-methylamino)-4H-pyrido[4',3':4,5]thieno[2,3-d][1,3]oxazin-4-one

Compound Description: This compound acts as an inhibitor of acetylcholinesterase (AChE). It exhibits a unique inhibitory profile, suggesting the formation of a catalytically active ternary complex involving the enzyme, substrate, and inhibitor. []

Relevance: This compound shares the 3,4-dimethoxybenzyl group with N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, suggesting potential similarities in their chemical properties and synthetic pathways. The presence of this group in both compounds, which differ in their core structures, highlights its potential as a pharmacophore or a building block for diverse chemical entities. []

N‐(3,4‐dimethoxybenzyl)‐1,2,3,4‐tetrahydroacridin‐9‐amine (8e)

Compound Description: Compound 8e is a potent inhibitor of butyrylcholinesterase (BuChE) and also exhibits inhibitory activity against amyloid aggregation. []

Relevance: Compound 8e, while structurally distinct from N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, provides valuable insights into the structure-activity relationships of compounds containing the 3,4-dimethoxybenzyl moiety. The presence of this group in a molecule with dual inhibitory activity against both BuChE and amyloid aggregation highlights its potential as a pharmacophore for developing novel therapeutics for Alzheimer's disease. []

6‐chloro‐N‐(3,4‐dimethoxybenzyl)‐1,2,3,4‐tetrahydroacridin‐9‐amine (9e)

Compound Description: Compound 9e exhibits dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as amyloid aggregation. []

Relevance: This compound and N-(3,4-dimethoxybenzyl)-2-phenylbutanamide share the 3,4-dimethoxybenzyl group, suggesting potential similarities in their chemical properties and synthetic pathways. The presence of this group in both compounds, which differ in their core structures, highlights its potential as a pharmacophore or a building block for diverse chemical entities. []

6‐chloro‐N‐(3,4‐dimethoxyphenethyl)‐1,2,3,4‐tetrahydroacridin‐9‐amine (11b)

Compound Description: Compound 11b demonstrates dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with potent inhibition of amyloid aggregation. []

Relevance: This compound highlights the significance of the 3,4-dimethoxyphenethyl moiety in the context of dual cholinesterase and amyloid aggregation inhibition. While structurally related to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide through the shared dimethoxybenzene ring, the extension of the linker by an ethylene unit (phenethyl vs. benzyl) in 11b emphasizes the impact of subtle structural variations on biological activity. []

6‐chloro‐N‐(pyridin‐2‐ylmethyl)‐1,2,3,4‐tetrahydroacridin‐9‐amine (12c)

Compound Description: Compound 12c stands out as a potent inhibitor of acetylcholinesterase (AChE). []

Relevance: This compound, while structurally distinct from N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, provides valuable insights into the structure-activity relationships of tetrahydroacridine derivatives as AChE inhibitors. The incorporation of a picolylamine substituent in 12c, in contrast to the 3,4-dimethoxybenzyl group in the target compound, highlights the influence of diverse substituents on AChE inhibitory activity. This information can guide the design and optimization of novel AChE inhibitors. []

Veratryl alcohol (3,4-dimethoxybenzyl alcohol)

Compound Description: Veratryl alcohol is a key lignin model compound and a common substrate in oxidation studies. []

Relevance: Veratryl alcohol is a direct precursor to N-(3,4-dimethoxybenzyl)-2-phenylbutanamide and a key component of the 3,4-dimethoxybenzyl protecting group. The oxidation of veratryl alcohol to veratraldehyde is a well-studied reaction, and this knowledge can be applied to understand the potential reactivity and metabolic pathways of the target compound. []

N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine (SDB)

Compound Description: SDB is a solanesol derivative known for its anticancer-agent synergizing properties. []

Relevance: This compound highlights the significance of the 3,4-dimethoxybenzyl group in medicinal chemistry, particularly in the development of anticancer agents. While structurally distinct from N-(3,4-dimethoxybenzyl)-2-phenylbutanamide, the presence of two 3,4-dimethoxybenzyl moieties in SDB underscores the potential of this group to be incorporated multiple times within a single molecule to modulate biological activity. []

N-(3,4-dimethoxybenzyl)-9Z-oleamide

Compound Description: This benzylated alkamide is found in the roots of Lepidium meyenii. []

Properties

Product Name

N-(3,4-dimethoxybenzyl)-2-phenylbutanamide

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-phenylbutanamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-4-16(15-8-6-5-7-9-15)19(21)20-13-14-10-11-17(22-2)18(12-14)23-3/h5-12,16H,4,13H2,1-3H3,(H,20,21)

InChI Key

YKWOCSNHJUBUCP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.